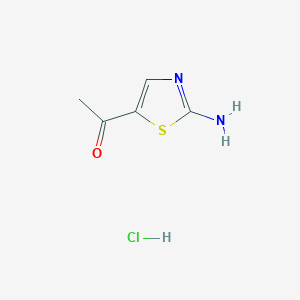

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-on-hydrochlorid

Übersicht

Beschreibung

“1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 . It is also known by other names such as “5-Acetyl-2-aminothiazole”, “2-Amino-5-acetylthiazole”, and "5-Acetyl-2-amino-1,3-thiazole" .

Synthesis Analysis

The synthesis of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” involves the reaction of 2-bromothiazole with butyllithium, followed by a reaction with acetaldehyde. The resulting product is then oxidized using alum .Molecular Structure Analysis

The molecular structure of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This compound also contains an amino group (-NH2) and a ketone group (C=O) attached to the thiazole ring .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 303.1±15.0 °C and a predicted density of 1.341±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 2.88±0.10 .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Thiazolderivate, einschließlich 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-on-hydrochlorid, wurden umfassend auf ihre antimikrobiellen Eigenschaften untersucht. Sie sind dafür bekannt, ein breites Spektrum an Aktivität gegen verschiedene Bakterien- und Pilzarten zu zeigen . Die Fähigkeit der Verbindung, die mikrobielle Zellfunktion zu stören, macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.

Antitumoraktivität

Forschungen haben gezeigt, dass Thiazolverbindungen eine bedeutende Rolle bei der Krebsbehandlung spielen können. Es wurde festgestellt, dass sie Antitumoraktivitäten besitzen und möglicherweise als Chemotherapeutika wirken . Der Mechanismus beinhaltet häufig die Störung der Zellteilung und die Induktion von Apoptose in Krebszellen.

Entzündungshemmende und analgetische Wirkungen

Die entzündungshemmenden und analgetischen Eigenschaften von Thiazolderivaten machen sie vielversprechend für die Behandlung chronisch-entzündlicher Erkrankungen und die Schmerzbehandlung . Ihre Fähigkeit, entzündungsfördernde Signalwege zu modulieren, kann zur Entwicklung neuer Medikamente für Erkrankungen wie Arthritis führen.

Antidiabetisches Potenzial

Thiazolderivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen, da sie den Blutzuckerspiegel beeinflussen und die Insulinsensitivität verbessern . Diese Anwendung ist besonders wichtig angesichts der weltweit steigenden Häufigkeit von Diabetes.

Neuroprotektive Wirkungen

Einige Thiazolverbindungen zeigen neuroprotektive Wirkungen, die bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer hilfreich sein könnten . Sie können dazu beitragen, neuronale Zellen vor Schäden zu schützen und die kognitiven Funktionen zu verbessern.

Antioxidative Eigenschaften

Die antioxidative Aktivität von Thiazolderivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können freie Radikale neutralisieren, die an verschiedenen Krankheiten und Alterungsprozessen beteiligt sind . Diese Eigenschaft könnte zur Entwicklung von Therapien zur Bekämpfung von oxidativem Stress eingesetzt werden.

Landwirtschaftliche Anwendungen

In der Landwirtschaft werden Thiazolderivate aufgrund ihrer Wirksamkeit bei der Bekämpfung von Schädlingen und Krankheiten bei der Synthese von Pflanzenschutzmitteln eingesetzt . Sie können zu Pestiziden und Fungiziden formuliert werden und tragen zum Pflanzenschutz und zur Ertragssteigerung bei.

Industrielle Anwendungen

Thiazolverbindungen finden auch im industriellen Bereich Anwendung, z. B. bei der Herstellung von Farbstoffen, Pigmenten und Vulkanisationsmitteln für Gummi . Ihre chemischen Eigenschaften machen sie für verschiedene Fertigungsprozesse geeignet.

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing a thiazole moiety have been known to interact with various biological targets .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division .

Pharmacokinetics

The compound’s predicted properties include a melting point of 176-178 °c, a boiling point of 3031±150 °C, and a density of 1341±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

The interaction with dna and topoisomerase ii can lead to dna double-strand breaks, which can ultimately lead to cell death .

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and oxygen exposure may affect its stability.

Biochemische Analyse

Biochemical Properties

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes involved in antimicrobial and anticancer activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions. This compound’s interaction with proteins can lead to changes in protein conformation and function, affecting various biochemical pathways.

Cellular Effects

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in inflammation and cancer . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride within cells and tissues involve several mechanisms. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its biological activity, as it may accumulate in certain tissues or cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can affect cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFIQVKVOIZQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315368-82-1 | |

| Record name | 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

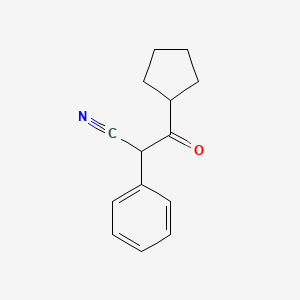

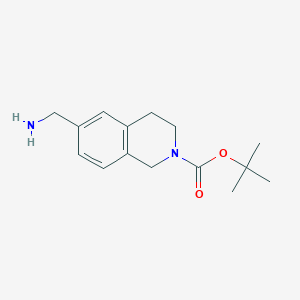

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

![tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate](/img/structure/B1373535.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)